molecular formula C10H17N3 B13025047 3-(1-Ethyl-1H-pyrazol-5-yl)piperidine

3-(1-Ethyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B13025047
M. Wt: 179.26 g/mol
InChI Key: OGUJKGUNXIQOSS-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ringIts molecular formula is C10H17N3, and it has a molecular weight of 179.26 g/mol .

Preparation Methods

The synthesis of 3-(1-Ethyl-1H-pyrazol-5-yl)piperidine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution and cyclization of starting materials such as 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine under acid catalysis . This method is advantageous as it avoids the use of highly toxic or expensive reagents, making it suitable for large-scale industrial production.

Chemical Reactions Analysis

3-(1-Ethyl-1H-pyrazol-5-yl)piperidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine-protein kinase ABL1, which plays a role in cell signaling and cancer progression . The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects.

Comparison with Similar Compounds

3-(1-Ethyl-1H-pyrazol-5-yl)piperidine can be compared with other similar compounds, such as piperidine and its derivatives. Piperidine itself is a six-membered ring containing one nitrogen atom and is widely used in the synthesis of pharmaceuticals . the presence of the pyrazole ring in this compound adds unique properties, making it more versatile in certain applications. Other similar compounds include 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, which is used as an intermediate in the synthesis of selective dipeptidyl peptidase 4 inhibitors .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-(2-ethylpyrazol-3-yl)piperidine

InChI

InChI=1S/C10H17N3/c1-2-13-10(5-7-12-13)9-4-3-6-11-8-9/h5,7,9,11H,2-4,6,8H2,1H3

InChI Key

OGUJKGUNXIQOSS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2CCCNC2

Origin of Product

United States

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